N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is typically synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Formation of Oxadiazole Moiety: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carbon disulfide and subsequent oxidation.
Coupling Reactions: The final step involves coupling the benzothiazole and oxadiazole moieties with the furan ring through a sulfanyl linkage, followed by acetamide formation.
Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and oxadiazole rings.
Common reagents used in these reactions include dimethylformamide (DMF), acetic acid, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antidiabetic, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in molecular docking studies to explore its interactions with various biological targets.
Industrial Applications: The compound is used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes like alpha-glucosidase, which is involved in carbohydrate metabolism, making it a potential antidiabetic agent. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be compared with other benzothiazole derivatives such as:
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
5-Amino-2-(1,3-benzothiazol-2-yl)phenol: Used in various pharmaceutical applications.
2-(1,3-Benzothiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile: Studied for its antimicrobial activities.
Properties
CAS No. |
876880-58-9 |
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Molecular Formula |
C16H12N4O3S2 |
Molecular Weight |
372.4g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H12N4O3S2/c1-9-10(6-7-22-9)14-19-20-16(23-14)24-8-13(21)18-15-17-11-4-2-3-5-12(11)25-15/h2-7H,8H2,1H3,(H,17,18,21) |
InChI Key |
FISHXSJIKGOBDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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